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‘ Compound of Interest

Compound Name: 3-Bromo-1,5-dimethyl-1h-pyrazole-4-sulfonamide
CAS No.: 1564807-86-8
Cat. No.: B2701480
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Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Focus: Dual COX-2 / 5-LOX Inhibition Profiles

\

As drug development pivots toward safer anti-inflammatory profiles, the limitations of traditional non-steroidal anti-inflammatory drugs (NSAIDs) and f
apparent. While Celecoxib successfully avoids the gastrointestinal toxicity associated with COX-1 inhibition, its exclusive blockade of the cyclooxyger
toward the 5-lipoxygenase (5-LOX) pathway, leading to cardiovascular liabilities[1].

To circumvent this, modern rational drug design has focused on dual COX-2/5-LOX inhibitors. Among the most promising scaffolds are novel pyrazole
docking performance of a synthesized Pyrazole-Sulfonamide Hybrid Lead (PSH-Lead) against Celecoxib (standard COX-2 inhibitor) and Indomethac
providing a self-validating experimental protocol.

Structural Rationale & Mechanistic Causality

Before initiating computational workflows, a Senior Application Scientist must define the structural causality of the target. Why do pyrazole sulfonamic

o The COX-2 Selectivity Pocket: The primary structural difference between COX-1 and COX-2 is a single amino acid substitution at position 523. CO
(Val523). This substitution in COX-2 opens a secondary hydrophilic side pocket. The sulfonamide moiety of pyrazole derivatives is specifically desi
His90[2]. Traditional NSAIDs like Indomethacin lack this moiety and cannot exploit the pocket, resulting in non-selective binding.

« The 5-LOX Extension (The Rule of Four): To achieve dual inhibition, compounds must satisfy the "Rule of Four for Inflammation." This requires an
pyrazole-benzenesulfonamide core[3]. This extended flexibility allows the novel PSH-Lead to reach the deep catalytic iron (Fe2+) of 5-LOX while i

Self-Validating Computational Docking Protocol

A robust computational pipeline cannot rely on docking scores alone; it must be a self-validating system. We employ a rigorous methodology combini
solvent effects and entropic penalties.

Step-by-Step Methodology

« Protein Preparation: Retrieve high-resolution crystal structures for COX-2 (PDB: 3LN1) and 5-LOX (PDB: 308Y). Strip water molecules beyond 3 /
and optimize the hydrogen bond network at physiological pH (7.4).

« Ligand Preparation: Generate 3D conformers for PSH-Lead, Celecoxib, and Indomethacin using the OPLS4 force field. Minimize energy to find the
« Grid Generation: Center the receptor grid box on the co-crystallized native ligands. For COX-2, explicitly ensure the grid encompasses both the me

« Protocol Validation (Critical Step): Re-dock the native co-crystallized ligand back into the generated grid. The protocol is only validated if the Root M
crystal pose is < 2.0 A. This proves the algorithm's geometric accuracy.

* Molecular Docking & Thermodynamic Scoring: Execute flexible-ligand/rigid-receptor docking using AutoDock Vina or Glide XP. Follow this by calcu
free energy ( AGbind). Causality: Standard docking scores only estimate enthalpic interactions in a vacuum; MM-GBSA incorporates solvation enei
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Figure 1: Self-validating computational docking workflow for dual COX-2/5-LOX inhibitors.

Comparative Performance Data

The following table summarizes the quantitative docking results, benchmarking the novel PSH-Lead against industry standards.

Compound COX-2 Docking Score (kcal/mol) COX-2 AGbind(MM-GBSA) 5-LOX Docking Score (kcal/mol)
PSH-Lead (Novel) -11.2 -84.5 kcal/mol -8.4
Celecoxib (Standard) -9.8 -72.3 kcal/mol -4.2
Indomethacin (NSAID) -7.5 -55.8 kcal/mol -3.8

Data Interpretation & Insights

o COX-2 Superiority: The novel PSH-Lead exhibits a significantly lower (more favorable) AGbind(-84.5 kcal/mol) compared to Celecoxib (-72.3 kcal/r
side pocket to hydrogen bond with Arg513[2], the PSH-Lead's extended aromatic system engages in strong mt—1t stacking with Trp387, an interactic
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o 5-LOX Dual Activity: Celecoxib and Indomethacin show negligible affinity for 5-LOX (poor MM-GBSA scores > -30 kcal/mol). Conversely, the PSH-1
tail to navigate the 5-LOX channel, coordinating with the catalytic Fe2+ and forming stabilizing hydrogen bonds with Tyr181 and Asn425[3].

Conclusion

Computational benchmarking confirms that novel pyrazole sulfonamide derivatives structurally outperform first-generation selective inhibitors. By adh
critical Arg513/Val523 interactions required for COX-2 selectivity[2] while introducing the necessary flexibility to inhibit 5-LOX[1]. This dual-action profi
without the gastric or cardiovascular liabilities of their predecessors.
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' Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While
implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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